molecular formula C16H12Cl2N2O B11472732 5-{[(3,5-Dichlorophenyl)amino]methyl}quinolin-8-ol

5-{[(3,5-Dichlorophenyl)amino]methyl}quinolin-8-ol

Cat. No.: B11472732
M. Wt: 319.2 g/mol
InChI Key: WJMJXTPQYQXLLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(3,5-Dichlorophenyl)amino]methyl}quinolin-8-ol typically involves a multi-step process. One common method is the Betti reaction, which is a three-component Mannich-type condensation. This reaction involves 8-hydroxyquinoline, chloro-substituted benzaldehydes, and primary aromatic amines in absolute ethanol . The reaction conditions often include refluxing the mixture for several hours and monitoring the progress using thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

5-{[(3,5-Dichlorophenyl)amino]methyl}quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines.

Scientific Research Applications

5-{[(3,5-Dichlorophenyl)amino]methyl}quinolin-8-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[(3,5-Dichlorophenyl)amino]methyl}quinolin-8-ol involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(((2-fluorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione
  • 3-(((4-chlorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione

Uniqueness

5-{[(3,5-Dichlorophenyl)amino]methyl}quinolin-8-ol is unique due to its specific substitution pattern and the presence of both quinoline and dichlorophenyl groups.

Properties

Molecular Formula

C16H12Cl2N2O

Molecular Weight

319.2 g/mol

IUPAC Name

5-[(3,5-dichloroanilino)methyl]quinolin-8-ol

InChI

InChI=1S/C16H12Cl2N2O/c17-11-6-12(18)8-13(7-11)20-9-10-3-4-15(21)16-14(10)2-1-5-19-16/h1-8,20-21H,9H2

InChI Key

WJMJXTPQYQXLLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)CNC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.